1,3-Adamantanedicarbonyl diisocyanate
Overview
Description
1,3-Adamantanedicarbonyl diisocyanate is a chemical compound belonging to the diisocyanate family. It is characterized by the presence of two isocyanate groups (-NCO) attached to an adamantane core. This compound is primarily used in the synthesis of polyurethanes, which are versatile polymers with applications in various industries, including automotive, construction, and textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Adamantanedicarbonyl diisocyanate can be synthesized through several methods. One common approach involves the reaction of 1,3-adamantanedicarbonyl dichloride with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired diisocyanate .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-based methods due to their efficiency and scalability. The process includes the purification of the final product to remove any impurities that may affect its performance in subsequent applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Adamantanedicarbonyl diisocyanate undergoes various chemical reactions, including:
Polymerization: Reacts with diols or polyols to form polyurethanes.
Substitution: Can undergo nucleophilic substitution reactions with amines to form ureas.
Addition: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Diols/Polyols: Used in polymerization reactions to form polyurethanes.
Amines: Employed in substitution reactions to produce ureas.
Alcohols: React with the isocyanate groups to form carbamates.
Major Products Formed
Polyurethanes: Versatile polymers used in foams, coatings, and adhesives.
Ureas: Compounds with applications in pharmaceuticals and agriculture.
Carbamates: Used in the production of pesticides and pharmaceuticals.
Scientific Research Applications
1,3-Adamantanedicarbonyl diisocyanate has several scientific research applications:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Employed in the development of biomaterials for medical applications.
Medicine: Utilized in drug delivery systems and as a building block for pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1,3-Adamantanedicarbonyl diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols, amines, and water, leading to the formation of polyurethanes, ureas, and carbamates. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate (IPDI): Another aliphatic diisocyanate with applications in coatings and adhesives.
Methylenediphenyl diisocyanate (MDI): An aromatic diisocyanate widely used in the production of rigid foams and elastomers.
Uniqueness
1,3-Adamantanedicarbonyl diisocyanate is unique due to its adamantane core, which imparts rigidity and thermal stability to the resulting polymers. This makes it particularly suitable for applications requiring high-performance materials .
Properties
IUPAC Name |
adamantane-1,3-dicarbonyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-7-15-11(19)13-2-9-1-10(4-13)5-14(3-9,6-13)12(20)16-8-18/h9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXDZNAUZHXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)N=C=O)C(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.